6-Amino-2-chloronicotinic acid
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Overview
Description
6-Amino-2-chloronicotinic acid is a derivative of nicotinic acid, characterized by the presence of an amino group at the sixth position and a chlorine atom at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-chloronicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by amination. One common method includes the chlorination of 2-hydroxynicotinic acid, followed by substitution with an amino group. Another approach involves the cyclization of acrolein derivatives .
Industrial Production Methods: Industrial production methods often employ environmentally friendly techniques. For instance, the amination of 2-chloronicotinic acid with anilines using potassium carbonate as a base and water as the solvent under microwave irradiation has been reported as an efficient and green method . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as anilines and bases like potassium carbonate are commonly used.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be employed, depending on the specific transformation required.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
6-Amino-2-chloronicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-2-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Chloronicotinic Acid: A precursor in the synthesis of 6-amino-2-chloronicotinic acid, used in the production of bioactive compounds.
Nicotinic Acid Derivatives: These include various substituted nicotinic acids with different functional groups, each having unique properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
6-amino-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMQEZUENCWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-66-6 |
Source
|
Record name | 6-amino-2-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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